5-Ethoxycarbonyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine

Triazolopyrimidine Building Block Synthetic Intermediate

This heterocyclic building block features a distinct 5-ethoxycarbonyl ester and 7-hydroxy group on the triazolopyrimidine core. Generic substitution with similar scaffolds poses significant risk of altered reactivity and failed syntheses, as no published comparative data exist for this exact compound. Any application demands rigorous in-house validation. - Enables exploration of unique chemical space inaccessible with simple alkyl or halogen analogs. - Bulk quantities and custom synthesis available to support your proprietary R&D programs. - Rigorous QC ensures consistent quality, minimizing variables in your critical synthetic routes.

Molecular Formula C8H8N4O3
Molecular Weight 208.17 g/mol
CAS No. 99951-08-3
Cat. No. B3176585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxycarbonyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine
CAS99951-08-3
Molecular FormulaC8H8N4O3
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=O)N2C(=N1)N=CN2
InChIInChI=1S/C8H8N4O3/c1-2-15-7(14)5-3-6(13)12-8(11-5)9-4-10-12/h3-4H,2H2,1H3,(H,9,10,11)
InChIKeyYMOFUTIPYVFSFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethoxycarbonyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine Overview


5-Ethoxycarbonyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine is a heterocyclic building block within the triazolopyrimidine class, featuring an ethoxycarbonyl group at the 5-position and a hydroxyl group at the 7-position. While general class reviews highlight broad pharmacological potential, a rigorous evaluation reveals that specific, comparator-based quantitative differentiation data for this exact compound is absent from primary research papers, reputable databases, and permissible vendor datasheets [1].

Selection Risks for 5-Ethoxycarbonyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine


Generic substitution of 5-Ethoxycarbonyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine with a similar triazolopyrimidine scaffold is a high-risk decision. The specific combination of the 5-ethoxycarbonyl ester and the 7-hydroxy group can fundamentally alter reactivity and physicochemical properties compared to analogs with simple alkyl, halogen, or unsubstituted groups at these positions. Without comparative experimental data specifically for this compound, users face the following operational risks: (1) a replacement chosen based on class-level similarity may not react with the intended regio- or chemoselectivity in a critical synthetic route, leading to project delays and resource waste; (2) if the compound is used as an intermediate to access a biologically active molecule, an in-class analog may fail to reproduce a desired pharmacological profile due to uncharacterized substituent effects on target binding or ADMET properties [1].

Differentiation Evidence for 5-Ethoxycarbonyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine


Insufficient Differentiation Evidence

Upon exhaustive searching across primary research papers, patents, and authoritative databases, while explicitly excluding the prohibited sources, no permissible source was found that provides both quantitative data for 5-Ethoxycarbonyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine and a comparator under a named assay, model, or system. The supporting patent family mentioning related triazolopyrimidine intermediates does not cite this CAS number or provide a quantitative performance comparison for this specific compound. Therefore, a rigorous, comparator-based differentiation guide cannot be constructed [1].

Triazolopyrimidine Building Block Synthetic Intermediate

Application Scenarios for 5-Ethoxycarbonyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine


No Validated Application

There is no permissible, quantitative evidence of a best-practice application for this compound. Any application would require proprietary validation. If a user identifies a potential application and proceeds with this compound, it is recommended to treat it as an uncharacterized scaffold and to conduct all necessary validation in-house. No scenario can be endorsed by this evidence guide [1].

In-House Validation Required

If no validated comparator is contractually available from the supplier, then the user should consider selecting an in-class analog for which published data are available (e.g., a 5-methyl or 7-methoxy derivative) and design synthesis/reactivity head-to-head experiments to generate their own quantitative differential evidence. This approach, while resource-intensive, is the only rigorous path selection strategy currently supported by the permissible literature [1].

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